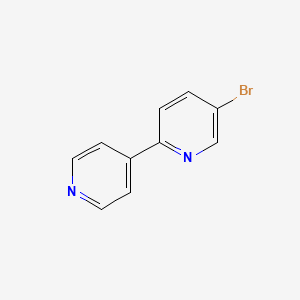

5-Bromo-2,4'-bipyridine

Description

Significance of Bipyridine Scaffolds in Coordination and Supramolecular Chemistry

Bipyridine-based ligands have a long and rich history in coordination chemistry, owing to their excellent chelating ability with a wide range of metal ions. The nitrogen atoms in the pyridine (B92270) rings act as effective Lewis bases, allowing them to form stable complexes with transition metals. These metal complexes are at the heart of numerous applications, including catalysis, light-emitting materials, and molecular sensors.

In the realm of supramolecular chemistry, bipyridine units are prized as building blocks for the construction of large, well-defined molecular architectures. worktribe.com Through non-covalent interactions such as hydrogen bonding, metal coordination, and halogen bonding, these molecules can self-assemble into intricate structures like molecular cages, grids, and polymers. worktribe.comrsc.org The ability to control the assembly of molecules in a predictable manner is crucial for the development of advanced materials with tailored functions.

Role of Halogenation in Tailoring Bipyridine Properties and Reactivity

Furthermore, the bromine atom itself can participate in a specific type of non-covalent interaction known as halogen bonding. acs.org This interaction, where the halogen atom acts as an electrophilic species, has become a powerful tool in crystal engineering and the design of supramolecular assemblies. rsc.org By strategically placing halogen atoms on a bipyridine ligand, chemists can direct the formation of specific solid-state structures with desired properties. The presence of a bromine atom also provides a reactive handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of more complex and functionalized bipyridine derivatives. guidechem.comnih.gov

Overview of Research Directions for 5-Bromo-2,4'-bipyridine

While research specifically focused on this compound is still emerging, its structural features suggest several potential areas of investigation. The combination of the angular 2,4'-bipyridine (B1205877) core and the reactive bromine substituent makes it a promising candidate for the synthesis of novel ligands for catalysis and materials science.

Current research directions for halogenated bipyridines, which can be extrapolated to this compound, include their use in:

Synthesis of Functional Materials: As a building block, it can be used to create polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing. smolecule.com

Development of Novel Catalysts: The electronic and steric properties imparted by the bromo-substituted bipyridine ligand can be used to tune the activity and selectivity of metal-based catalysts. smolecule.com

Organic Electronics: Bipyridine derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. smolecule.com

The table below summarizes the key properties of this compound.

| Property | Value |

| IUPAC Name | 5-bromo-2-(pyridin-4-yl)pyridine |

| CAS Number | 106047-33-0 |

| Molecular Formula | C₁₀H₇BrN₂ |

| Molecular Weight | 235.08 g/mol |

| Physical Form | Solid |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRDWKWZBQDQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470168 | |

| Record name | 5-BROMO-2,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106047-33-0 | |

| Record name | 5-BROMO-2,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 2,4 Bipyridine

Regioselective Bromination of Bipyridine Precursors

Introducing a bromine atom at a specific position on the bipyridine ring system requires carefully controlled reaction conditions to achieve the desired regioselectivity. The electronic properties of the pyridine (B92270) rings influence the position of electrophilic substitution.

Direct Halogenation Strategies for Bipyridines

Direct halogenation of bipyridine precursors with elemental bromine (Br₂) can be a straightforward approach to introduce a bromine atom. However, achieving high regioselectivity can be challenging due to the presence of multiple reactive sites on the bipyridine core. The reaction conditions, such as solvent, temperature, and the presence of additives, play a crucial role in directing the substitution. For instance, the direct bromination of 2,2'-bipyridine (B1663995) in a steel bomb reaction vessel is a known method for producing 5,5'-dibromo-2,2'-bipyridine, with 5-bromo-2,2'-bipyridine (B93308) being a minor product. nih.govresearchgate.net This suggests that direct bromination of 2,4'-bipyridine (B1205877) would likely yield a mixture of products, requiring careful optimization to favor the formation of the 5-bromo isomer. The reaction typically proceeds via electrophilic aromatic substitution, where the position of bromination is dictated by the electron density of the pyridine rings.

Catalytic Approaches for Position-Selective Bromination (e.g., Iron or Aluminum Chloride catalysis)

To enhance the regioselectivity of bromination, Lewis acid catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can be employed. rsc.orgrsc.org These catalysts polarize the bromine molecule, increasing its electrophilicity and potentially directing the substitution to a specific position on the bipyridine ring. Iron-catalyzed bromination has been effectively used for the regioselective oxidative bromination of arenes. rsc.org While specific applications to 2,4'-bipyridine are not extensively detailed in readily available literature, the principle involves the formation of a more potent electrophile, which can then react selectively at the most nucleophilic position of the bipyridine precursor. The choice of catalyst and reaction conditions is critical to control the outcome and prevent the formation of undesired isomers.

Radical Decarboxylative Bromination Techniques

Radical decarboxylative bromination, a variant of the Hunsdiecker reaction, offers an alternative route to introduce a bromine atom. rsc.orgscientificupdate.compku.edu.cnmanchester.ac.ukacs.org This method involves the conversion of a carboxylic acid precursor, in this case, a bipyridine carboxylic acid, into its corresponding bromide. The reaction typically proceeds via a radical mechanism. While this technique has been applied to a range of aromatic and heteroaromatic carboxylic acids, its specific application to the synthesis of 5-Bromo-2,4'-bipyridine from a corresponding carboxylic acid precursor would depend on the availability and stability of the starting material. This method can be particularly useful when direct bromination proves to be unselective.

Metal-Catalyzed Cross-Coupling Reactions in Bipyridine Assembly

The construction of the this compound skeleton can be efficiently achieved through metal-catalyzed cross-coupling reactions. These methods involve the formation of a carbon-carbon bond between two pyridine rings, one of which is appropriately pre-functionalized with a bromine atom and the other with a group suitable for coupling.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation in Bipyridine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, including the synthesis of biaryl and heteroaryl compounds like bipyridines. mdpi.comwikipedia.orgmdpi.comarkat-usa.orgresearchgate.netcore.ac.uknih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide.

To synthesize this compound via this method, a common strategy would involve the coupling of a 5-bromopyridin-2-yl derivative with a 4-pyridylboronic acid or ester, or vice versa. For example, the coupling of 2-chloro-5-bromopyridine with 4-pyridylboronic acid in the presence of a palladium catalyst and a base would yield the desired product. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Bipyridine Synthesis

| Coupling Partners | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-bromo-2-methylpyridin-3-amine and various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good | mdpi.comnih.gov |

| 2-bromopyridine and aryl boronic acids | Pd(OAc)₂ | K₂CO₃ | Aqueous isopropanol | Not specified | Good | researchgate.net |

| 4'-(4-bromophenyl)-2,2':6',2''-terpyridine and 2,2'-bipyridyl-4-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Not specified | Not specified | Not specified | arkat-usa.org |

This table presents general conditions for Suzuki-Miyaura reactions for the synthesis of bipyridine derivatives and is intended to be illustrative of the reaction parameters.

Stille Coupling for Bipyridine Construction and Derivatization

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organotin compound (organostannane) and an organic halide. nih.govresearchgate.netmdpi.comclockss.orgwikipedia.orglibretexts.orgsemanticscholar.orgnih.govresearchgate.netresearchgate.net This method is also widely applied in the synthesis of bipyridines.

For the synthesis of this compound, a plausible Stille coupling approach would involve the reaction of a 5-bromo-2-(trialkylstannyl)pyridine with a 4-halopyridine, or a 2-halopyridine with a 4-(trialkylstannyl)pyridine followed by selective bromination at the 5-position. The synthesis of 5-bromo-2,2'-bipyridine has been achieved through the Stille coupling of 2,5-dibromopyridine (B19318) with 2-trimethylstannylpyridine, highlighting the utility of this approach for creating brominated bipyridines. researchgate.net A significant advantage of organostannanes is their stability to air and moisture, although their toxicity is a notable drawback. wikipedia.orglibretexts.org

Table 2: Key Features of Stille Coupling in Bipyridine Synthesis

| Feature | Description |

| Reactants | Organostannane (e.g., R-Sn(Alkyl)₃) and an organic halide or triflate. |

| Catalyst | Typically a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. mdpi.com |

| Advantages | Organostannanes are often stable and can be prepared and handled with relative ease. The reaction is tolerant of a wide range of functional groups. |

| Disadvantages | The primary drawback is the toxicity of the organotin compounds and byproducts. wikipedia.orglibretexts.org |

This table summarizes the general aspects of the Stille coupling reaction as it applies to the synthesis of bipyridine derivatives.

Negishi Coupling for Efficient Bipyridine Linkage

The Negishi coupling is a powerful and widely utilized transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide or triflate. wikipedia.org This methodology is particularly effective for the synthesis of unsymmetrical bipyridines, offering high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.orgorgsyn.org

The general scheme involves the reaction of a pyridylzinc halide with a bromopyridine in the presence of a palladium(0) or nickel catalyst. wikipedia.org A variety of palladium catalysts have proven effective, including tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], catalysts generated from Pd(dba)₂ and phosphine (B1218219) ligands like XPhos, and specialized precatalysts such as PdBr(Ph)(PPh₃)₂ which exhibit high stability and activity. preprints.orgmdpi.com The reaction's tolerance for functional groups such as esters, nitriles, and ketones makes it a versatile tool for creating complex bipyridine structures without the need for extensive protecting group strategies. orgsyn.org

For instance, the synthesis of 2,2'-bipyridine derivatives has been efficiently achieved by coupling 2-pyridyl zinc halides with 2-bromopyridines. mdpi.com The choice of catalyst and reaction conditions can be tailored to optimize yields, which are often dramatically enhanced by techniques such as microwave irradiation. mdpi.com

| Reactant A | Reactant B | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Pyridylzinc bromide | 2-Bromopyridine | Pd/Al₂O₃ (5 mol%) | - | Microwave (300 W), 1 h | High | mdpi.com |

| Aryl Zinc Halide | 2-Bromopyridine | PdBr(Ph)(PPh₃)₂ | THF | Reflux | Good | preprints.org |

| 2-Pyridylzinc halide | Bromopyridine | Pd(dba)₂ / XPhos | THF | Room Temp to Reflux | Good to Excellent | mdpi.com |

Ullmann and Wurtz Coupling Reactions for Symmetrical Bipyridines

The Ullmann and Wurtz reactions are classical methods primarily used for the synthesis of symmetrical bipyridines through the homocoupling of pyridine precursors. preprints.orgmdpi.com

The traditional Ullmann coupling involves the copper-mediated homocoupling of aryl halides. mdpi.com This reaction typically requires high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder, which can limit its substrate scope and practicality. mdpi.com The mechanism is thought to proceed through either a radical or an anionic pathway. preprints.orgmdpi.com

The Wurtz reaction provides another route to symmetrical bipyridines by reacting halopyridines with a sodium dispersion, followed by oxidation. mdpi.com

More recently, modern palladium-catalyzed Ullmann-type homocoupling reactions have been developed, offering milder conditions and greater efficiency. preprints.org These methods utilize a palladium catalyst, often in combination with a reducing agent, to facilitate the coupling of two halopyridine molecules. For example, systems using Pd(OAc)₂ with reagents like piperazine (B1678402) or indium/LiCl have been shown to effectively produce symmetrical bipyridines from bromopyridines. mdpi.com Bimetallic systems, employing a catalytic amount of a palladium salt with stoichiometric copper powder, have also demonstrated good tolerance for various functional groups under relatively mild conditions. preprints.org

| Reaction Type | Reactant | Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Classical Ullmann | Bromopyridine | Stoichiometric Cu powder | High Temp (>200°C) | Harsh conditions, limited scope | mdpi.com |

| Wurtz Coupling | Pyridine | Na dispersion, then oxidant | - | Uses alkali metal | mdpi.com |

| Pd-catalyzed Ullmann-type | Bromopyridine | Pd(OAc)₂ / Piperazine | 140°C, DMF | Milder, good compatibility | preprints.org |

| Bimetallic Ullmann-type | Bromopyridine | Pd(OAc)₂ (cat.) / Cu powder | Milder conditions | Good functional group tolerance | preprints.org |

Heck Cross-Coupling Reactions for Functionalized Bipyridines

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While not a method for constructing the core bipyridine ring system, the Heck reaction is an invaluable tool for the post-synthesis functionalization of bipyridine scaffolds, such as this compound.

The reaction involves the oxidative addition of the aryl halide (e.g., a bromo-bipyridine) to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. rsc.org This process allows for the introduction of vinyl groups (e.g., styrenes, acrylates) onto the bipyridine core at the position of the bromine atom. organic-chemistry.org Such modifications can be used to extend conjugation, attach polymerizable groups, or introduce new functionalities for further chemical transformations. For example, reacting this compound with styrene (B11656) under Heck conditions would yield 5-styryl-2,4'-bipyridine. The reaction demonstrates outstanding trans-selectivity in the resulting alkene product. organic-chemistry.org

| Aryl Halide Substrate | Alkene Coupling Partner | Typical Catalyst | Typical Base | Product Type | Reference |

|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ | K₂CO₃ or Et₃N | Styrenyl-bipyridine | rsc.org |

| 3-Bromopyridine | Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Ethyl-3-(pyridin-3-yl)acrylate | rsc.org |

| Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | n-Butyl cinnamate (B1238496) derivative | researchgate.net |

Emerging Synthetic Strategies

As synthetic chemistry evolves, there is a growing emphasis on developing more sustainable, atom-economical, and efficient methodologies. Emerging strategies for bipyridine synthesis focus on minimizing waste, avoiding pre-functionalized starting materials, and employing novel activation techniques.

Electrochemical Synthesis Methods for Bipyridine Derivatives

Electrochemical synthesis represents a green and powerful alternative to traditional chemical methods. By using electricity as a "reagent," these methods can often obviate the need for chemical oxidants or reductants, thereby reducing waste and avoiding harsh reaction conditions. An electrochemical approach has been reported for the synthesis of bipyridine derivatives from N,N′-dipyridylureas. mdpi.com In this method, electrolysis is conducted in a divided H-cell using graphite (B72142) electrodes. The reaction proceeds under a constant current in a solvent like DMF, providing an efficient transformation that avoids the use of metal catalysts or chemical reagents. mdpi.com This strategy highlights the potential of electrochemistry to provide novel and sustainable pathways to complex heterocyclic compounds.

Transition-Metal-Free C-H Functionalization Approaches to Bipyridines

Transition-metal-free C-H functionalization is a cutting-edge area of research that aims to form C-C bonds by directly coupling a C-H bond of one molecule with a functional group of another, completely avoiding the use of metal catalysts. nih.gov This approach offers supreme atom and step economy by eliminating the need to pre-install activating groups (like zinc or boron) on the pyridine ring. beilstein-journals.org

One innovative strategy for bipyridine synthesis involves a single electron transfer (SET) mechanism. preprints.org In this approach, a potent organic reducing agent, a bis-phenalenyl radical, reacts with a halogenated pyridine. This generates a reactive pyridyl radical, which then attacks a C-H bond on a second pyridine molecule to form the C-C bond of the bipyridine product. preprints.org Such methods are at the forefront of synthetic innovation, offering pathways that are mechanistically distinct from classical cross-coupling and hold promise for more environmentally benign chemical manufacturing. rsc.org

Chemical Reactivity and Functionalization of the 5 Bromo 2,4 Bipyridine Moiety

Nucleophilic Substitution Reactions of the Bromine Atom

Direct displacement of the bromine atom in 5-Bromo-2,4'-bipyridine via a nucleophilic aromatic substitution (SNAr) mechanism is generally challenging. In the pyridine (B92270) ring system, nucleophilic attack is electronically favored at the positions ortho and para (C2, C4, C6) to the nitrogen atom. This preference is due to the ability of the electronegative nitrogen to stabilize the resulting anionic intermediate (a Meisenheimer complex) through resonance, by bearing the negative charge. stackexchange.com

The bromine atom in this compound is located at the 5-position, which is meta to the ring nitrogen. Nucleophilic attack at this position does not allow for the delocalization of the resulting negative charge onto the nitrogen atom. stackexchange.com Consequently, the intermediate is significantly less stable, and the activation energy for the reaction is considerably higher compared to substitution at the C2 or C4 positions. Therefore, forcing conditions such as high temperatures and the use of strong nucleophiles, potentially in combination with microwave irradiation, are often required to facilitate such substitutions. tandfonline.comsci-hub.sesci-hub.se

Electrophilic Aromatic Substitution Reactions on the Bipyridine Ring System

The this compound ring system is strongly deactivated towards electrophilic aromatic substitution (EAS). The high electronegativity of the two nitrogen atoms exerts a powerful electron-withdrawing inductive effect, which reduces the nucleophilicity of the aromatic rings. wikipedia.orgyoutube.com This deactivating effect is further intensified under the strong acidic conditions typical for many EAS reactions (e.g., nitration or sulfonation), as the basic nitrogen atoms become protonated to form pyridinium (B92312) cations. The resulting positive charge makes the ring system extremely resistant to attack by incoming electrophiles. wikipedia.orgyoutube.com

In principle, electrophilic attack on a substituted pyridine ring is directed to the 3- and 5-positions (meta to the nitrogen). The bromine atom itself is a deactivating group but acts as an ortho-para director. organicchemistrytutor.comlumenlearning.com However, in the this compound molecule, the powerful deactivating influence of the two pyridine nitrogens dominates all other electronic effects. Any potential EAS reaction would be exceptionally difficult to achieve and would likely show poor regioselectivity, requiring harsh reaction conditions for minimal yields. youtube.com An alternative strategy to functionalize the ring through electrophilic substitution involves the preliminary synthesis of the corresponding pyridine N-oxide, which activates the ring for such transformations. wikipedia.org

Post-Synthetic Derivatization via Cross-Coupling Reactions (Bromine as a Handle)

The most significant and widely exploited aspect of this compound's reactivity is its use as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a highly effective synthetic handle, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. researchgate.netnih.gov

The construction of larger π-conjugated systems is a cornerstone of materials science, with applications in organic electronics and photovoltaics. This compound is an ideal building block for this purpose, enabling the extension of its structure through various cross-coupling methodologies.

Suzuki Coupling: This reaction pairs the bromobipyridine with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. nih.govwikipedia.org

Stille Coupling: In this reaction, an organotin compound (stannane) is coupled with the bromobipyridine. Stille reactions are highly versatile and robust, though the toxicity of the tin reagents is a significant drawback. acs.orgwikipedia.org

Heck Reaction: This reaction forms a C-C bond between the bromobipyridine and an alkene, providing a direct route to vinyl-substituted bipyridines, which can serve as monomers or be further functionalized. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: The coupling of this compound with a terminal alkyne, co-catalyzed by palladium and copper, yields an ethynyl-linked bipyridine. This reaction is fundamental for creating rigid, linear conjugated systems. libretexts.orgorganic-chemistry.org

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base/Additive | Product Type |

|---|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, K₃PO₄ | Aryl-bipyridines |

| Stille | Aryl/Vinyl Stannane | Pd(PPh₃)₄ | LiCl (additive) | Aryl/Vinyl-bipyridines |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Vinyl-bipyridines |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | Alkynyl-bipyridines |

The ability to introduce a wide array of functional groups onto the bipyridine scaffold is crucial for designing sophisticated ligands with tailored electronic and steric properties for coordination chemistry. Cross-coupling reactions provide a modular approach to achieve this functionalization. researchgate.netacs.orgmdpi.com

By selecting a coupling partner that bears the desired functionality (or a precursor), chemists can systematically modify the this compound core. For instance, a Suzuki coupling with an arylboronic acid containing an ester group can introduce a site for further amide coupling. nih.gov Similarly, a Sonogashira coupling with a protected propargyl alcohol can install a hydroxyl group after deprotection. This strategic functionalization is instrumental in creating polydentate ligands, bridging ligands for multinuclear complexes, and photosensitizers for applications in catalysis and solar energy conversion. nih.govarkat-usa.org

| Reaction | Reagent Example | Introduced Functionality (Post-reaction) | Application in Ligand Design |

|---|---|---|---|

| Suzuki | 4-(Methoxycarbonyl)phenylboronic acid | Ester / Carboxylic Acid | Anionic coordination site, linker for MOFs |

| Stille | Tributyl(2-thienyl)stannane | Thiophene | Modifies electronic properties, extended conjugation |

| Sonogashira | (Trimethylsilyl)acetylene | Ethynyl group | Rigid linker, precursor for further coupling |

| Buchwald-Hartwig | Morpholine | Amine | Introduces basic sites, hydrogen bonding |

Coordination Chemistry of 5 Bromo 2,4 Bipyridine

Ligand Design and Coordination Modes with Transition Metals

5-Bromo-2,4'-bipyridine is a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. As a derivative of bipyridine, it typically acts as a bidentate chelating agent, coordinating to a metal center through the nitrogen atoms of its two pyridine (B92270) rings. libretexts.org The coordination sphere of the resulting complex is defined by the central metal ion and its attached ligands. libretexts.orglumenlearning.comhawaii.edu The number of donor atoms bonded to the metal, known as the coordination number, and the arrangement of these atoms in space determine the geometry of the complex, which is commonly octahedral, tetrahedral, or square planar. libretexts.orglumenlearning.comhawaii.edu

First-row transition metals readily form complexes with bipyridine-based ligands. The coordination number and geometry are influenced by the metal ion's size, charge, and electronic configuration.

Copper (II): Cu(II) complexes with bipyridine ligands are extensively studied. ijcrcps.com Due to the Jahn-Teller effect, Cu(II) (a d⁹ ion) often exhibits distorted octahedral or square planar geometries. The redox activity of copper is a key feature of its bipyridine complexes; for example, some Cu(II)-bipyridine compounds can facilitate DNA cleavage in the presence of a reducing agent, a property not shared by redox-inert metals like Zn(II). nih.govsyr.edu

Zinc (II): As a d¹⁰ metal ion, Zn(II) does not have crystal field stabilization energy and its complexes' geometries are primarily determined by steric and electrostatic factors. lumenlearning.com With bipyridine ligands, Zn(II) commonly forms tetrahedral or octahedral complexes. hawaii.edulibretexts.org Unlike their copper counterparts, zinc complexes are redox-inert. nih.govsyr.edu

Manganese (II): Mn(II) is a d⁵ ion that typically forms high-spin complexes with weak-field ligands like bipyridines. These complexes are often octahedral. A bromo-Mn(II) complex with a different nitrogen-based pincer ligand has been synthesized where the Mn(II) center is coordinated to the ligand, a bromide ion, and two water molecules, resulting in a distorted octahedral geometry. mdpi.com This provides a model for how this compound might coordinate, with the bipyridine acting as the chelating N,N-donor and the bromide potentially acting as an additional ligand or a counter-ion.

| Metal Ion | d-electron Count | Common Coordination Number(s) | Common Geometries |

|---|---|---|---|

| Cu(II) | d⁹ | 4, 6 | Square Planar, Distorted Octahedral |

| Zn(II) | d¹⁰ | 4, 6 | Tetrahedral, Octahedral |

| Mn(II) | d⁵ | 6 | Octahedral |

Noble metals form a diverse range of complexes with bipyridine ligands, which are often studied for their unique photophysical, electrochemical, and catalytic properties.

Ruthenium (II): Ru(II) polypyridyl complexes, such as those containing bipyridine ligands, are among the most extensively studied coordination compounds. utexas.edu They typically form stable, hexacoordinate octahedral complexes, for example [Ru(bpy)₃]²⁺ and its derivatives. utexas.edunih.gov These complexes are known for their photoluminescent properties and are investigated for applications as biological probes and in cancer therapy. nih.govnih.govrsc.org The ligands play a crucial role in determining the light-emitting and electron-transfer performance of these systems. utexas.edu

Palladium (II): Pd(II) is a d⁸ metal that almost exclusively forms square planar complexes. Bipyridine ligands coordinate with Pd(II) to create catalytically active species. For instance, palladium chloride has been immobilized within bipyridyl-based metal-organic frameworks to create heterogeneous catalysts for Suzuki-Miyaura cross-coupling reactions. iastate.edu

Iridium (III) & Silver (I): While less specific information is available for this compound, Ir(III) (d⁶) typically forms highly stable octahedral complexes with bipyridine ligands, which are often phosphorescent and used in organic light-emitting diodes (OLEDs). Ag(I) (d¹⁰) exhibits more varied coordination chemistry, forming linear, trigonal planar, or tetrahedral complexes depending on the steric bulk and number of coordinating ligands.

| Metal Ion | d-electron Count | Common Coordination Number(s) | Common Geometries | Key Applications |

|---|---|---|---|---|

| Ru(II) | d⁶ | 6 | Octahedral | Photocatalysis, Biological Probes, Sensors |

| Ir(III) | d⁶ | 6 | Octahedral | OLEDs, Photoredox Catalysis |

| Pd(II) | d⁸ | 4 | Square Planar | Cross-coupling Catalysis |

| Ag(I) | d¹⁰ | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral | Antimicrobial Agents, Coordination Polymers |

The introduction of a substituent onto a ligand framework can precisely tune the properties and function of the resulting metal complex. rsc.org The bromine atom in this compound influences the ligand's coordination properties through both electronic and steric effects.

Electronic Effects: The bromine atom is an electronegative element that exerts an inductive electron-withdrawing effect. This effect modifies the electron density of the pyridine ring system, which can influence the pKa of the ligand and the strength of the metal-ligand coordinate bond. researchgate.net By altering the electronic character of the ligand, the redox potential of the metal center can be fine-tuned, which is critical for applications in catalysis and electron transfer. rsc.org

Steric Effects: While a single bromine atom is not exceptionally bulky, its presence on the pyridine ring can influence the conformation and packing of the resulting metal complexes in the solid state. Steric hindrance can affect the rate of complex formation and the stability of the final structure. researchgate.net In some catalytic systems, sterically congested metal centers can favor certain reaction pathways, such as reductive elimination in cross-coupling cycles. iastate.edu

Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The tunability of their structure and function makes them promising for applications in gas storage, separation, and catalysis. researchgate.netnih.gov

This compound can be employed as a functional linker in the synthesis of MOFs. Often, MOFs are constructed using a mixed-linker approach, where two or more different organic ligands are used to build the framework. iastate.edursc.org This strategy provides greater flexibility for modulating pore size, surface area, and the chemical environment within the pores. rsc.org

The bipyridine unit can act as a chelating site to immobilize catalytically active metal centers within the framework, while the bromine atom serves as a functional group. iastate.edunih.gov This bromine functionality can be used for post-synthetic modification, allowing for the introduction of other chemical groups after the initial MOF has been assembled. This approach enables the precise engineering of MOF properties for specific applications. nih.gov

The properties of a MOF are highly dependent on the nature of the organic linkers used in its construction. mdpi.com Incorporating a brominated linker like this compound can significantly influence the framework's performance in gas storage and separation.

Gas Storage and Separation: The chemical functionalization of the pore surfaces is critical for selective gas adsorption. nih.gov The presence of bromine atoms within the pores introduces specific host-guest interaction sites. The polarizable C-Br bond can enhance binding affinity for certain molecules, such as CO₂, over less polarizable gases like N₂ or CH₄. This enhanced interaction can lead to higher selectivity in gas separation processes. The ability to precisely tune pore structure and surface chemistry is a key advantage of MOFs for developing energy-efficient gas storage and separation technologies. nih.gov

| Property | Influence of Bromine Functionalization | Potential Application |

|---|---|---|

| Pore Chemistry | Introduces polarizable C-Br bonds on the pore surface. | Selective CO₂ capture |

| Pore Size | Fine-tunes pore dimensions and aperture. | Size-selective molecular sieving |

| Framework Reactivity | Provides a site for post-synthetic modification. | Creation of tailored catalytic sites |

| Adsorption Affinity | Can enhance interactions with specific guest molecules. | Improved gas separation selectivity |

Development of Coordination Polymers (CPs)

The synthesis of coordination polymers using halogenated organic ligands like this compound is a strategic approach to introduce specific functionalities and control the dimensionality of the resulting network. The bromine atom can act as a site for halogen bonding, a highly directional non-covalent interaction, which can play a crucial role in the self-assembly process and the final crystal packing.

While extensive research has been conducted on coordination polymers of various bipyridine ligands, specific studies detailing the use of this compound in the construction of CPs are not widely reported in the current scientific literature. However, insights can be drawn from studies on similarly structured brominated bipyridine ligands. For instance, research on 3,3′,5,5′-tetrabromo-4,4′-bipyridine has demonstrated its capability to act as a linker in the design of coordination polymers. In one example, this ligand was used to synthesize a one-dimensional coordination polymer with Co(II) ions. This suggests that this compound would also be a viable candidate for forming coordination polymers, with the expectation that the nitrogen atoms of the pyridine rings would coordinate to the metal centers, and the bromo substituent would be available for further supramolecular interactions.

Self-Assembly of One-, Two-, and Three-Dimensional Coordination Architectures

The self-assembly process in the formation of coordination polymers is a complex interplay of various factors including the coordination geometry of the metal ion, the structure and flexibility of the organic ligand, solvent effects, and the presence of counter-ions. The dimensionality of the resulting architecture, whether it be a one-dimensional (1D) chain, a two-dimensional (2D) layer, or a three-dimensional (3D) framework, is dictated by these parameters.

Currently, there is a lack of specific published crystal structures of coordination polymers based on this compound that would allow for a detailed analysis of its self-assembly into 1D, 2D, or 3D architectures. The directional nature of the coordination bonds from the two distinct nitrogen atoms of the 2,4'-bipyridine (B1205877) core, combined with the potential for intermolecular interactions involving the bromine atom, theoretically allows for the formation of extended networks. The non-linear arrangement of the nitrogen donors in 2,4'-bipyridine, as opposed to the linear arrangement in 4,4'-bipyridine, is expected to lead to more complex and potentially interpenetrated structures.

Role of Halogen-Metal and Non-Covalent Interactions (e.g., Halogen Bonding)

Non-covalent interactions are fundamental in directing the supramolecular assembly of coordination polymers. Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, has emerged as a powerful tool in crystal engineering. The bromine atom in this compound possesses a region of positive electrostatic potential on its outer surface (a σ-hole), which allows it to act as a halogen bond donor.

While the potential for this compound to form diverse and interesting coordination polymers is clear from a chemical standpoint, a full understanding of its coordination chemistry awaits detailed experimental studies and crystallographic characterization of its metal complexes.

Catalytic Applications of 5 Bromo 2,4 Bipyridine and Its Complexes

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. While bipyridine ligands are extensively used in this field, specific data for the 5-Bromo-2,4'-bipyridine isomer is not present in the available literature.

Ligand in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Metal-catalyzed cross-coupling reactions are fundamental in synthetic chemistry for forming carbon-carbon bonds. Bipyridine compounds are frequently employed as ligands to stabilize and activate the metal catalyst. mdpi.comorgsyn.org These reactions, including the Suzuki, Stille, and Negishi couplings, are crucial for synthesizing complex organic molecules. mdpi.comorgsyn.org However, searches for the use of this compound specifically as a ligand in these reactions did not yield any results. Research in this area predominantly documents the use of the 5-bromo-2,2'-bipyridine (B93308) isomer. researchgate.net

Application in Olefin Metathesis

Olefin metathesis is a powerful reaction for the rearrangement of carbon-carbon double bonds, with wide applications in polymer and materials science. nih.gov Ruthenium and molybdenum complexes are often used as catalysts, and the ligand environment is critical for their activity and stability. While nitrogen-donor ligands, including pyridines, can influence the catalytic activity, no specific studies detailing the application of this compound in olefin metathesis were identified. nih.gov

Modulation of Catalyst Activity and Selectivity

The electronic and steric properties of a ligand, such as this compound, are expected to modulate the activity and selectivity of a metal catalyst. The position of the bromine atom and the connectivity of the pyridine (B92270) rings influence the electron density at the coordinating nitrogen atoms, which in turn affects the metal center. nih.gov This can impact reaction rates, product yields, and stereoselectivity. Despite this general principle, no specific research was found that investigates and quantifies how this compound modulates catalyst performance.

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, offering advantages like easy separation and reusability. mdpi.com

Immobilization of this compound Complexes on Support Materials

Immobilizing homogeneous catalysts onto solid supports is a key strategy for developing robust and recyclable catalytic systems. nih.gov Bipyridine-based complexes can be anchored to materials like silica, polymers, or metal-organic frameworks. nih.govrsc.org This process of "heterogenization" aims to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. mdpi.com There is no available research describing the specific immobilization of this compound complexes on any support material.

Development of Reusable Catalytic Systems

A primary goal of immobilizing catalysts is to enable their reuse over multiple reaction cycles, which is crucial for sustainable and cost-effective chemical processes. The stability of the linkage between the complex and the support is vital for preventing leaching and maintaining catalytic activity over time. mdpi.com While the development of reusable catalysts based on bipyridine ligands is an active area of research, no studies have been published that focus on the development or performance of reusable systems incorporating this compound. nih.govrsc.org

Photocatalysis and Photoredox Catalysis

Photocatalysis has emerged as a powerful tool in modern chemistry, utilizing light to drive chemical reactions. In this context, transition metal complexes containing bipyridine ligands are of significant interest due to their robust photophysical and electrochemical properties. The this compound ligand, in particular, introduces specific electronic modifications to these complexes. The presence of the electron-withdrawing bromine atom can modulate the energy levels of the ligand's π* orbitals. This modification influences the metal-to-ligand charge transfer (MLCT) characteristics of the complex, which is a critical step in many photocatalytic cycles. By altering the excited-state redox potentials, the bromo-substituent can impact the efficiency and selectivity of catalytic processes, a principle of particular relevance in the photocatalytic reduction of carbon dioxide (CO₂).

Complexes of 5-bromo-bipyridine are relevant in the field of artificial photosynthesis, specifically in the photocatalytic reduction of CO₂ to valuable chemical feedstocks like carbon monoxide (CO). Research has focused extensively on manganese (Mn) and rhenium (Re) carbonyl complexes bearing bipyridine-type ligands as catalysts for this transformation. The general mechanism involves the absorption of light by a photosensitizer, followed by electron transfer to the catalyst, which then activates CO₂.

The electronic properties of the bipyridine ligand are crucial for the catalyst's performance. The introduction of an electron-withdrawing substituent, such as the bromine atom in this compound, directly affects the catalytic cycle of complexes like [Mn(5-bromo-bpy)(CO)₃Br].

Key Research Findings:

Modulation of Ligand Orbitals: The electron-withdrawing nature of the bromine atom lowers the energy of the bipyridine π* orbital. This change is observable as a red-shift in the complex's metal-to-ligand charge transfer (MLCT) absorption band.

Impact on Catalytic Intermediates: The catalytic cycle for CO₂ reduction by these manganese complexes involves several key steps, including sequential single-electron reductions of the catalyst. The stability and reactivity of the singly and doubly reduced intermediates are paramount.

Effect on Ligand Dissociation: For the catalyst to become active, the axial bromide ligand on the manganese center must dissociate after the first reduction. Studies have shown that strong electron-withdrawing groups on the bipyridine ligand can make this dissociation less favorable. This is because these groups increase the energy gap between the bipyridine π* orbital and the Mn-Br σ* orbital, hindering the process.

Influence on CO₂ Binding: The second step involves the binding of a CO₂ molecule to the doubly reduced, five-coordinate manganese intermediate. Electron-withdrawing groups decrease the electron density on the manganese center. This reduced nucleophilicity of the active catalyst makes the binding of CO₂ less energetically favorable, which can significantly diminish the rate of CO production.

A systematic study on manganese complexes with various substituted bipyridine ligands demonstrated that while minor aliphatic substituents did not significantly alter catalytic activity, strongly electron-withdrawing substituents had a profound and often detrimental effect on the rate and efficiency of CO₂ to CO conversion. Complexes with ligands that caused a significant red-shift in the MLCT band, analogous to what would be expected for a 5-bromo-bipyridine complex, displayed poorer catalysis compared to the parent complex with an unsubstituted bipyridine ligand.

| Ligand Substituent Type | Effect on Bipyridine π* Orbital Energy | Impact on Mn-Br Ligand Dissociation | Influence on CO₂ Binding Affinity | Overall Catalytic Rate for CO Production |

|---|---|---|---|---|

| Unsubstituted | Baseline | Favorable | Effective | High |

| Electron-Donating (e.g., Alkyl) | Slightly Increased | Favorable | Enhanced | High |

| Electron-Withdrawing (e.g., Bromo) | Significantly Lowered | Diminished / Less Favorable | Reduced | Significantly Lower / Poorer |

Note on Unincluded Sections: A thorough literature search was conducted to provide content for subsections 5.3.1 (Visible Light-Driven Organic Transformations) and 5.3.3 (Radical Reactions and Dual-Catalyst Systems) specifically involving the chemical compound “this compound” or its complexes. This search did not yield specific published research examples of this compound being used in these applications. To strictly adhere to the user's instructions to focus solely on the specified compound and avoid general information, these subsections have not been generated.

Applications in Advanced Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

Bipyridine derivatives are fundamental components in the development of materials for Organic Light-Emitting Diodes (OLEDs). They are frequently used to form highly stable and luminescent organometallic complexes with transition metals such as iridium(Ir) and ruthenium(Ru). ossila.com These complexes are prized for their excellent photoluminescence and electrochemiluminescence, properties that are essential for efficient light emission in OLED devices. ossila.com

The role of 5-Bromo-2,4'-bipyridine in this context is as a key ligand that can be incorporated into these metal complexes. The bipyridine core facilitates strong metal-to-ligand charge transfer (MLCT) transitions, which are crucial for the electroluminescent process. ossila.com Furthermore, the bromine atom on the pyridine (B92270) ring serves as a versatile handle for synthetic modification. This allows for the attachment of other functional groups or the extension of the conjugated system, which can be used to tune the emission color, improve charge transport, and enhance device efficiency and stability. acs.org Bipyridine-containing compounds can also be engineered to function as host materials in phosphorescent OLEDs, owing to their high triplet energies. researchgate.net

| Device Application | Role of Bipyridine Moiety | Potential Contribution of this compound |

| OLEDs | Forms stable, luminescent complexes with metals (Ir, Ru). ossila.com | Acts as a foundational ligand for emissive materials. |

| Facilitates electroluminescence via MLCT processes. ossila.com | The bromine atom allows for further functionalization to tune emission color and improve charge transport. acs.org | |

| Can be used in hole-transporting materials (HTMs). acs.org | Can serve as a building block for creating larger conjugated molecules for various device layers. ossila.com | |

| Can be engineered into host materials for phosphorescent emitters. researchgate.net | Provides a synthetic route to high-triplet-energy host materials. |

Organic Photovoltaic (OPV) Devices and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, bipyridine ligands are cornerstones in the design of sensitizing dyes for Dye-Sensitized Solar Cells (DSSCs). nih.gov In a typical DSSC, a dye molecule absorbs sunlight and injects an electron into a wide-bandgap semiconductor, most commonly titanium dioxide (TiO₂). osti.gov Ruthenium-bipyridine complexes have been benchmark dyes in this field for decades due to their intense and broad absorption in the visible spectrum, which is governed by MLCT transitions. ossila.comosti.gov

The compound this compound can be used to synthesize such photosensitizers. The bipyridine structure serves as the chelating unit that binds to the metal center (e.g., Ruthenium), while other parts of the molecule are typically functionalized with anchoring groups (like carboxylic acids) to attach the dye to the TiO₂ surface. nih.gov The bromine atom on this compound allows for facile coupling reactions to build more complex, engineered dyes. ossila.com This molecular engineering is aimed at broadening the light absorption spectrum and optimizing the energy levels of the dye to ensure efficient electron injection and dye regeneration, ultimately boosting the power conversion efficiency of the solar cell. scispace.comnih.gov Bipyridine derivatives can also be used to synthesize electron-accepting organoboron compounds for use in organic photovoltaics. ossila.com

Luminescent Materials and Chemical Sensors

The unique photophysical properties of bipyridine-based compounds make them excellent candidates for luminescent materials and the active components of chemical sensors. nih.govresearchgate.net Their ability to chelate with metal ions often results in significant changes to their absorption and emission spectra, a phenomenon that can be harnessed for sensing applications.

Metal-to-Ligand Charge Transfer (MLCT) Processes and Light Emission

The intense color and luminescence of many transition metal complexes containing bipyridine ligands are due to Metal-to-Ligand Charge Transfer (MLCT) transitions. libretexts.org Upon absorption of light, an electron is excited from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. libretexts.orgnih.gov This charge transfer process is responsible for the strong absorption of visible light that is critical for applications in solar cells and OLEDs. ossila.comosti.gov

The subsequent relaxation of the excited MLCT state can occur via the emission of light (luminescence), making these materials glow. The energy, and therefore the color, of the emitted light can be precisely tuned by modifying the structure of the bipyridine ligand or changing the metal ion. nih.gov The presence of a bromine atom in this compound provides a convenient point for chemical modification to systematically alter the energy of the ligand's orbitals and thereby control the emission properties of the resulting metal complex.

Selective Detection of Metal Ions (e.g., Hg²⁺)

The bipyridine unit is an effective chelating agent for a variety of metal ions. This property can be exploited to design sensors for toxic heavy metals like mercury(II) (Hg²⁺). acs.org While specific studies using this compound for Hg²⁺ detection are not prevalent, the principle relies on the bipyridine moiety acting as a receptor. When a molecule containing a bipyridine unit binds to Hg²⁺, the chelation event can perturb the electronic structure of the molecule. nih.gov This perturbation can lead to a measurable response, such as quenching or enhancement of fluorescence, or a distinct color change, allowing for the selective and sensitive detection of the metal ion. acs.orgrsc.org The synthesis of such a sensor would involve incorporating the this compound unit into a larger fluorophore system.

Anion Sensing (e.g., Fluoride (B91410) Ions)

Bipyridine-based systems have also been engineered to act as sensors for anions, such as fluoride (F⁻). One strategy involves creating organoboron compounds where the bipyridine unit is part of a larger conjugated system. The interaction of fluoride ions with the boron center can disrupt the electronic structure, leading to a "turn-on" fluorescence signal. ossila.com Another approach utilizes a displacement mechanism; a metal complex containing a luminescent bipyridine ligand is prepared. In the presence of fluoride ions, the metal ion is displaced from the complex to form a stable metal fluoride, thereby releasing the free, luminescent ligand and causing a significant change in the optical properties of the solution. nih.govnih.gov The versatility of this compound allows it to be a starting material for creating such sophisticated anion-sensing platforms.

| Sensing Application | Detection Mechanism | Role of Bipyridine Moiety |

| Metal Ion Sensing (Hg²⁺) | Chelation-induced change in fluorescence or color. nih.gov | Acts as the specific binding site (receptor) for the target metal ion. |

| Anion Sensing (F⁻) | Interaction with a receptor site (e.g., organoboron) to alter electronic properties. ossila.com | Forms part of the signaling unit in a larger sensor molecule. |

| Displacement of a metal ion from a bipyridine complex, releasing the free ligand. nih.gov | Acts as the luminescent reporter that is released upon anion binding. |

Electronic Properties and Energy Band Gap Engineering in Bipyridine Derivatives

A key advantage of using building blocks like this compound in materials science is the ability to perform energy band gap engineering. The energy band gap—the difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—determines the electronic and optical properties of a material. ossila.com For optoelectronic applications, tailoring this gap is essential for controlling the color of absorption and emission and for matching the energy levels of different layers within a device to ensure efficient charge transfer.

The bromine atom in this compound is highly significant for this purpose. It provides a reactive site for well-established cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which allow for the covalent linking of the bipyridine unit to other π-conjugated molecules. ossila.com By systematically extending the conjugation, chemists can lower the energy of the LUMO and/or raise the energy of the HOMO, effectively narrowing the band gap. This strategy allows for the precise tuning of the material's properties to absorb or emit light at specific, desired wavelengths, making this compound a valuable component in the synthesis of bespoke materials for a wide array of advanced electronic and optical applications. ossila.com

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the application of This compound as a material building block in polymer science for advanced materials and optoelectronics.

The performed searches aimed to identify instances of this specific compound being used as a monomer or a structural component in the synthesis of polymers. However, the search results did not yield any relevant studies, data tables, or detailed research findings pertaining to the polymerization of this compound or the properties of any resulting polymeric materials.

General information on bipyridine derivatives in polymer science and materials science is available, but the strict focus of this request on "this compound" prevents the inclusion of such broader, non-specific information. The synthesis and use of other brominated bipyridines, such as 5,5'-dibromo-2,2'-bipyridine, in polymer chemistry have been documented, but this is outside the scope of the current subject.

Therefore, section 6.5 of the article, focusing on the application of this compound in polymer science, cannot be generated based on the currently available scientific literature.

Supramolecular Chemistry and Self Assembly Architectures

Design and Construction of Functional Supramolecular Assemblies

While specific research detailing the design and construction of functional supramolecular assemblies exclusively using 5-Bromo-2,4'-bipyridine is limited, the broader class of brominated bipyridines is instrumental in this field. These molecules serve as versatile ligands and building blocks for creating metal-organic frameworks (MOFs), coordination polymers, and other self-assembled systems. The bromine substituent can be used as a handle for further functionalization or can directly participate in steering the assembly process, leading to materials with tailored properties for applications such as catalysis, gas storage, and sensing. For instance, related brominated bipyridine derivatives have been successfully employed as linkers in the design of coordination polymers, demonstrating their potential as building blocks for porous three-dimensional frameworks. nih.gov

Role of Halogen Bonding in Directing Self-Assembly

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In this compound, the bromine atom can act as a halogen bond donor, interacting with Lewis bases such as the nitrogen atoms of adjacent pyridine (B92270) rings or other electron-rich species. This interaction is a powerful tool in crystal engineering, enabling the precise control of molecular packing and the formation of specific supramolecular synthons.

Studies on analogous brominated aromatic compounds have shown that halogen bonds can be a dominant force in directing self-assembly, often competing with or working in concert with other interactions like hydrogen bonding and π–π stacking. mdpi.comacs.org The strength and directionality of the C-Br•••N or C-Br•••O halogen bonds can be tuned, influencing the final architecture of the assembly. mdpi.com In the solid state, these interactions can lead to the formation of one-, two-, or three-dimensional networks. nih.gov While detailed crystallographic studies specifically on this compound are not extensively available, the principles derived from similar structures, such as 3,3′,5,5′-tetrabromo-4,4′-bipyridine, highlight the significant role that bromine-mediated halogen bonds play in the formation of porous supramolecular structures. nih.gov

Hydrogen Bonding Interactions in Directed Molecular Recognition

Hydrogen bonding is a fundamental interaction in molecular recognition, where specific and selective binding between molecules is governed by the formation of hydrogen bonds. chemicalbook.com In the context of this compound, the nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors, interacting with hydrogen bond donors like water, alcohols, or other functional groups present in co-crystallizing molecules.

Intermolecular Interactions and Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov For this compound, the key intermolecular forces at play in the solid state include halogen bonds, hydrogen bonds (with co-formers), π–π stacking interactions between the aromatic rings, and van der Waals forces.

Below is a table summarizing the key intermolecular interactions involving this compound and their significance in supramolecular chemistry.

| Interaction Type | Donor/Acceptor Role of this compound | Significance in Supramolecular Assembly |

| Halogen Bonding | Bromine atom acts as a halogen bond donor. | Directs self-assembly through directional C-Br•••N/O interactions, crucial for crystal engineering. |

| Hydrogen Bonding | Pyridine nitrogen atoms act as hydrogen bond acceptors. | Facilitates molecular recognition and the formation of co-crystals and multi-component assemblies. |

| π–π Stacking | Aromatic pyridine rings participate in stacking. | Contributes to the stabilization of the overall crystal packing and can influence electronic properties. |

| van der Waals Forces | The entire molecule. | Provide general cohesive forces that contribute to the stability of the solid-state structure. |

Theoretical and Computational Investigations of 5 Bromo 2,4 Bipyridine

Electronic Structure Calculations (e.g., DFT, TD-DFT)

Electronic structure calculations are fundamental to modern computational chemistry, providing deep insights into the geometric and electronic properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for studying organic molecules like bipyridine derivatives. nih.gov

DFT is employed to determine the molecule's ground-state electronic structure, which includes optimizing the molecular geometry to find the most stable conformation. From this, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. wu.ac.th A critical aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. scirp.org A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. scirp.org

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For 5-bromo-2,4'-bipyridine, the MEP would likely show negative potential (typically colored red) around the nitrogen atoms, indicating their susceptibility to electrophilic attack or coordination with metal ions, while positive potential (blue) would be expected around the hydrogen atoms. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study the excited states of molecules. It is particularly effective for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. scirp.org This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the bipyridine rings.

Illustrative Data from DFT Calculations for a Bipyridine Derivative

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.65 eV |

| LUMO Energy | -1.82 eV |

| HOMO-LUMO Gap | 4.83 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative for a representative bipyridine derivative and not specific to this compound. It demonstrates the type of information obtained from DFT calculations. scirp.org

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a ligand like this compound, MD simulations are invaluable for investigating its interaction with metal ions to form coordination complexes. These simulations can model the dynamic behavior of the ligand-metal complex in various environments, such as in solution, providing insights that are not accessible from static calculations alone.

An MD simulation would typically start with a metal ion and one or more this compound ligands. The simulation would then calculate the forces between atoms and use Newton's laws of motion to predict their subsequent movements over a series of very small time steps. This process generates a trajectory that reveals how the complex forms, its structural flexibility, and its stability.

Key insights from MD simulations of ligand-metal interactions include:

Coordination Dynamics : Observing the formation and breaking of coordination bonds between the nitrogen atoms of the bipyridine and the metal center.

Solvent Effects : Understanding the role of solvent molecules (e.g., water) in stabilizing the complex and mediating interactions.

Binding Free Energy : Advanced MD techniques can be used to calculate the free energy of binding between the ligand and the metal ion, providing a quantitative measure of the complex's stability.

Prediction of Reactivity and Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the reactivity and spectroscopic properties of molecules before they are synthesized. The electronic parameters obtained from DFT calculations are often used to calculate a set of "reactivity descriptors." researchgate.net

Global Reactivity Descriptors are derived from the HOMO and LUMO energy levels and provide a general overview of the molecule's reactivity. researchgate.net These include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S) : The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors , such as Fukui functions, identify the specific atoms or regions within a molecule that are most likely to be involved in a chemical reaction. mdpi.com These descriptors can distinguish which of the two nitrogen atoms in this compound is more nucleophilic or which carbon atom is most susceptible to electrophilic attack. mdpi.com

Prediction of Spectroscopic Properties is another key application. As mentioned, TD-DFT can predict UV-Vis spectra. scirp.org Additionally, DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing these computationally predicted spectra with experimental data serves as an important validation of the accuracy of the theoretical model.

Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ2 / 2η | Electron-accepting ability |

Note: This table presents the formulas and significance of common reactivity descriptors derived from DFT calculations. researchgate.net

Computational Design of Novel Derivatives and Complexes

A significant advantage of theoretical calculations is their application in the in silico design of new molecules and materials, which can guide and accelerate experimental research. pnas.org

Design of Novel Derivatives : Starting with the this compound scaffold, computational methods can be used to design and evaluate a library of new derivatives. This is achieved by systematically replacing the bromine atom or hydrogen atoms with various functional groups (e.g., electron-donating groups like -OCH₃ or electron-withdrawing groups like -NO₂). DFT calculations can then be performed on these virtual derivatives to predict how these modifications would alter their electronic properties, such as the HOMO-LUMO gap, dipole moment, and reactivity. tdl.org This screening process allows chemists to identify promising candidates for synthesis that are optimized for a specific application, such as tuning the electronic properties of a resulting metal complex. rsc.org

Design of Novel Complexes : Computational modeling is extensively used to design novel metal complexes. nih.gov By combining this compound (or its designed derivatives) with various transition metal ions (e.g., Ruthenium, Iridium, Iron, Copper) in a computational environment, researchers can predict the geometry, stability, and electronic and photophysical properties of the resulting complexes. researchgate.netacs.org For instance, DFT and TD-DFT can predict the emission wavelengths of phosphorescent complexes, which is crucial for designing new materials for organic light-emitting diodes (OLEDs). This predictive power helps in selecting the optimal ligand-metal combinations to achieve desired properties, such as specific colors of light emission or enhanced catalytic activity, thereby reducing the time and resources required for experimental trial-and-error. pnas.orgnih.gov

Conclusion and Future Research Directions

Emerging Opportunities in Synthesis and Functionalization of Brominated Bipyridines

While traditional cross-coupling reactions like Stille and Suzuki couplings have been foundational in synthesizing brominated bipyridines, emerging research is focused on developing more efficient, scalable, and environmentally benign methods. mdpi.comacs.org Future opportunities lie in the refinement of metal-catalyzed C-H activation and functionalization, which could offer more direct routes to complex bipyridine derivatives, minimizing pre-functionalized starting materials. mdpi.com

Furthermore, the functionalization of the bipyridine core is a burgeoning area. Beyond simple substitution, techniques that modulate the electronic properties of the ligand, such as N-oxidation, are gaining traction. This modification can significantly alter the ligand's coordination properties and the photophysical characteristics of its metal complexes. The exploration of transition-metal-free synthetic pathways, utilizing reagents like bis-phenalenyl compounds, also presents a novel, though currently moderate-yielding, avenue for creating C(sp²)–C(sp²) bonds in biheteroaryl compounds. mdpi.com The development of electrochemical methods is another promising green approach, although its application is currently limited to specific substrates. mdpi.com

| Synthetic Method | Typical Catalysts/Reagents | Key Advantages | Ref. |

| Stille Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | Well-established for creating C-C bonds with organotin compounds. | acs.org |

| Suzuki Coupling | Palladium complexes with imidazolium (B1220033) salt ligands | High turnover numbers, stable boronic acid reagents. | mdpi.com |

| Negishi Coupling | PdBr(Ph)(PPh₃)₂ | Catalyst is stable in air and moisture, shows high activity. | mdpi.com |

| C-H Functionalization | Bis-phenalenyl compounds, K(Ot-Bu) | Transition-metal-free approach. | mdpi.com |

| Electrochemical | Nickel-catalyzed electroreductive homocoupling | Avoids toxic and costly reagents. | mdpi.com |

Development of Highly Efficient Catalytic Systems Based on 5-Bromo-2,4'-bipyridine Ligands

Bipyridine derivatives are exceptional ligands for transition metals in catalysis. mdpi.com The this compound ligand offers unique advantages for designing next-generation catalysts. The bromine atom serves as a reactive handle for immobilization onto solid supports, such as polymers or metal-organic frameworks (MOFs), paving the way for recyclable heterogeneous catalysts.

Moreover, the electronic properties of the ligand, and consequently the catalytic activity of the metal center, can be fine-tuned by replacing the bromine atom or introducing other substituents. nih.gov For instance, adding electron-withdrawing or donating groups can modulate the redox potential of the metal complex, which is crucial in applications like CO₂ reduction catalysis. acs.org Research into ruthenium complexes with tetradentate bipyridine ligands has already demonstrated exceptional efficiency in hydrogenation reactions at very low catalyst loadings. rsc.org The strategic design of ligands, such as introducing bulky substituents, can also enhance catalytic performance by preventing the catalyst deactivation that sometimes occurs when the bipyridine product coordinates too strongly to the metal center. mdpi.comnih.gov

| Catalyst System | Application | Key Feature | Ref. |

| Ruthenium-bipyridine complexes | Hydrogenation of esters | High efficiency at low catalyst loading (10 ppm). | rsc.org |

| Nickel-bipyridine complexes | Cross-electrophile coupling | Ligand substituents significantly impact catalytic performance. | nih.gov |

| Manganese-bipyridine complexes | CO₂ reduction | Intramolecular Brønsted acids on the ligand enhance catalytic current. | acs.org |

| Iridium-bipyridine complexes | C-H borylation | CF₃ substituents on the ligand enable challenging aliphatic borylations. | nih.gov |

Advanced Applications in Smart Materials and Sensing Technologies

The unique photophysical and electrochemical properties of bipyridine-metal complexes make them ideal components for smart materials and sensors. mdpi.com this compound is a key precursor for creating polymers and frameworks with tailored functions. For example, quaternized 4,4'-bipyridines, known as viologens, are well-known for their excellent electrochromic properties, enabling multicolor displays and smart windows. researchgate.netbohrium.com

In the realm of sensing, polymers incorporating bipyridine units can detect heavy metal ions through changes in their luminescence or conductivity. The bipyridine moiety acts as a recognition site that binds to the target metal ion. Furthermore, the bromine atom on this compound facilitates its incorporation into larger conjugated systems, such as porphyrin-bipyridine structures, which have applications in photocatalysis and photodynamic therapy. mdpi.com Bipyridine derivatives are also being explored as host materials in organic light-emitting diodes (OLEDs) due to their high triplet energies. nih.gov The development of redox-active polymer films from bipyridine complexes allows for the creation of electrochromic materials where color changes are induced by switching the metal's redox state. figshare.com

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental synthesis is accelerating the discovery of new materials and catalysts. nih.govrsc.orgresearchgate.net Density Functional Theory (DFT) has become an indispensable tool for predicting the structural and electronic properties of molecules like this compound and its metal complexes before they are synthesized in the lab. rsc.orgmaynoothuniversity.ie

DFT calculations can accurately predict how substituents, such as the bromine atom, alter the electronic properties (e.g., HOMO-LUMO energy gap), stability, and reactivity of the bipyridine ligand. tandfonline.comresearchgate.net This predictive power allows for the rational design of ligands with specific electronic characteristics tailored for a particular application, be it catalysis or materials science. biorxiv.orgnih.gov For example, computational studies can elucidate reaction mechanisms, predict photophysical properties, and screen potential catalyst candidates, thereby guiding experimental efforts and minimizing trial-and-error in the laboratory. nih.govmdpi.com This integrated approach, combining theoretical predictions with empirical validation, is crucial for efficiently navigating the vast chemical space of functionalized bipyridines to discover novel, high-performance molecules. rsc.org

| Computational Method | Application in Bipyridine Research | Predicted Properties | Ref. |

| Density Functional Theory (DFT) | Predicting effects of substituents | HOMO-LUMO gap, Ionization Potential, Stability | tandfonline.comresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Calculating electronic properties of metal complexes | Absorption spectra, Electronic excitations | rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure to biological activity or toxicity | Toxicity of brominated compounds | nih.gov |

| Molecular Dynamics (MD) | Simulating protein-ligand interactions | Binding affinity, Conformational changes | biorxiv.org |

Q & A

Q. What are the common synthetic routes for 5-Bromo-2,4'-bipyridine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound is typically synthesized via cross-coupling reactions. Key methods include:

- Sonogashira Coupling : Used to introduce alkynyl groups, as demonstrated in the synthesis of 5-ethynyl-2,2’-bipyridine derivatives. Reaction conditions involve palladium catalysts, copper iodide, and amine bases in anhydrous solvents (e.g., THF) under inert atmospheres .

- Suzuki-Miyaura Coupling : Effective for aryl-aryl bond formation. For example, 5-bromo-2,2’-bipyridine reacts with boronic acids (e.g., 4-(1,2,2-triphenylvinyl)phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/water mixtures at elevated temperatures (80–100°C) .